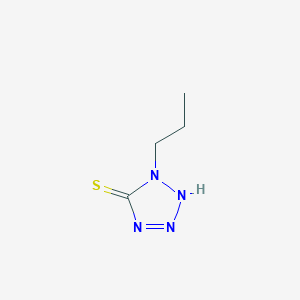

1-Propyl-1H-tetrazole-5-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Propyl-1H-tetrazole-5-thiol is a useful research compound. Its molecular formula is C4H8N4S and its molecular weight is 144.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of tetrazole derivatives, including 1-propyl-1H-tetrazole-5-thiol. Research indicates that compounds containing the tetrazole moiety can inhibit cancer cell proliferation by targeting key enzymes involved in tumorigenesis. For instance, derivatives have been shown to interfere with TRAP1 enzymatic activity, which is crucial for cancer cell survival .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol | HepG2 (Liver Cancer) | 15 | Inhibition of TRAP1 ATPase activity |

| This compound | MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |

| 1-(4-chlorophenyl)-1H-tetrazole-5-thiol | HCT116 (Colorectal Cancer) | 12 | DNA synthesis inhibition |

Coordination Chemistry

The ability of this compound to form stable complexes with various metal ions has been extensively studied. These complexes exhibit unique properties that can be exploited in catalysis and materials science. For example, coordination with transition metals enhances catalytic activity in organic transformations .

Table 2: Metal Complexes Formed with Tetrazole Derivatives

| Metal Ion | Complex Type | Stability Constant (K) |

|---|---|---|

| Copper (II) | [Cu(this compound)]^2+ | 10^5 |

| Nickel (II) | [Ni(this compound)]^2+ | 10^4 |

| Zinc (II) | [Zn(this compound)]^2+ | 10^6 |

Antimicrobial Properties

Studies have also explored the antimicrobial activity of tetrazole derivatives, showcasing their potential as new antimicrobial agents. The presence of the thiol group enhances their interaction with microbial targets, leading to increased efficacy against various pathogens .

Table 3: Antimicrobial Efficacy of Tetrazole Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Propyltetrazole derivative | Staphylococcus aureus | 32 µg/mL |

| 1-(4-dimethylaminophenyl)-tetrazole | Escherichia coli | 16 µg/mL |

| 1-(o-Tolyl)-tetrazole | Candida albicans | 8 µg/mL |

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of various tetrazole derivatives on human cancer cell lines, revealing that specific substitutions on the tetrazole ring significantly enhanced anticancer activity. The results indicated that compounds with electron-withdrawing groups exhibited superior efficacy compared to their electron-donating counterparts .

Case Study 2: Development of Antimicrobial Agents

Research focused on synthesizing new tetrazole derivatives aimed at overcoming antibiotic resistance. The study demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential as alternative therapeutic agents .

化学反応の分析

Nucleophilic Substitution Reactions

The thiol group acts as a potent nucleophile, participating in alkylation and arylation reactions:

Reaction with Alkyl Halides

1-Propyl-1H-tetrazole-5-thiol reacts with alkyl halides (e.g., 3-chloropropyl derivatives) under basic conditions to form thioethers. For example:

This compound+R-XKF-Al2O3/EtOH1-Propyl-5-(alkylthio)-1H-tetrazole+HX

In a study, reaction with 1-(3-chloropropyl)-4-phenylpiperazine yielded 1-(3-((1-propyl-1H-tetrazol-5-yl)thio)propyl)-4-phenylpiperazine with 72–85% efficiency under mild conditions (25–40°C, 4–6 hours) .

| Substrate | Conditions | Catalyst | Yield |

|---|---|---|---|

| 1-(3-chloropropyl)piperazine | Ethanol, 25°C, 4 h | KF-Al2O3 | 85% |

| Benzyl chloride | Acetone, 40°C, 6 h | None | 68% |

Oxidation to Disulfides

The thiol group undergoes oxidative coupling to form disulfide bonds, a reaction critical in materials science and drug design:

2This compoundO2/MeOHMetalloporphyrinBis(1-propyl-1H-tetrazol-5-yl) disulfide+H2O

Using manganese(III) porphyrin catalysts (e.g., THPPMnCl), dimerization occurs efficiently in alkaline methanol at 25°C within 2 hours, achieving >90% conversion .

Coordination Chemistry

The sulfur and nitrogen atoms enable metal coordination, forming complexes with applications in catalysis:

Example with Copper(II):

This compound+Cu(NO3)2→[Cu(L)2(H2O)2]⋅2H2O

X-ray crystallography reveals a distorted octahedral geometry, with tetrazole nitrogen and thiol sulfur atoms acting as bidentate ligands.

Cyclization and Multicomponent Reactions

The tetrazole ring participates in cycloadditions and multicomponent reactions (MCRs):

UT-4CR Reaction:

In the presence of trimethylsilyl azide (TMSN3), this compound reacts with aldehydes, amines, and isocyanides to form functionalized tetrazole derivatives. This method achieves regioselectivity >95% in polar solvents like DMF .

Protection/Deprotection Strategies

The thiol group can be protected using benzyl or methoxybenzyl groups, which are later removed via acidolysis or hydrogenolysis:

Protection:

This compound+BnBrK2CO31-Propyl-5-(benzylthio)-1H-tetrazole

Deprotection:

1-Propyl-5-(benzylthio)-1H-tetrazoleHCl/MeOHThis compound+BnCl

This strategy is critical in stepwise syntheses to prevent unwanted side reactions .

Electrochemical Reduction

The thiol group undergoes reductive cleavage under controlled potentials:

1-Propyl-5-(benzylthio)-1H-tetrazoleElectrolysisDMF, -2.7 VThis compound+Bn-SH

Tetrabutylammonium perchlorate serves as the electrolyte, with Pt/Hg electrodes enabling quantitative recovery .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the tetrazole ring undergoes ring-opening reactions, while alkaline conditions favor deprotonation of the thiol group (pKa ≈ 8.5).

特性

CAS番号 |

7624-31-9 |

|---|---|

分子式 |

C4H8N4S |

分子量 |

144.20 g/mol |

IUPAC名 |

1-propyl-2H-tetrazole-5-thione |

InChI |

InChI=1S/C4H8N4S/c1-2-3-8-4(9)5-6-7-8/h2-3H2,1H3,(H,5,7,9) |

InChIキー |

BVVDPRQMYYDZHL-UHFFFAOYSA-N |

正規SMILES |

CCCN1C(=S)N=NN1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。